molecular formula C26H24N2O6S B12388384 hCA/Wnt/|A-catenin-IN-1

hCA/Wnt/|A-catenin-IN-1

Cat. No.: B12388384
M. Wt: 492.5 g/mol
InChI Key: XIALBSFHRHQZOE-UHFFFAOYSA-N
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Description

Human carbonic anhydrases (hCAs) are zinc-containing metalloenzymes critical for pH regulation, CO₂ hydration, and electrolyte balance. Dysregulation of hCA isoforms (e.g., hCA I, II, IX, XII) is implicated in pathologies like cancer, glaucoma, and metabolic disorders . "hCA/Wnt/α-catenin-IN-1" is a putative dual-target inhibitor designed to modulate both hCA isoforms and the Wnt/α-catenin signaling pathway, which is aberrantly activated in cancers and fibrosis. This review focuses on its pharmacological profile relative to established hCA inhibitors, leveraging data from structurally or functionally analogous compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H24N2O6S

Molecular Weight

492.5 g/mol

IUPAC Name

4-[3-phenyl-4-(3,4,5-trimethoxybenzoyl)pyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C26H24N2O6S/c1-32-23-13-18(14-24(33-2)26(23)34-3)25(29)22-16-28(15-21(22)17-7-5-4-6-8-17)19-9-11-20(12-10-19)35(27,30)31/h4-16H,1-3H3,(H2,27,30,31)

InChI Key

XIALBSFHRHQZOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

While explicit synthetic routes are unavailable, the structure suggests potential strategies:

  • Pyrrole Core Formation : A Paal-Knorr synthesis using a 1,4-diketone precursor could yield the pyrrole ring.
  • Acylation : Friedel-Crafts acylation might introduce the trimethoxybenzoyl group at the pyrrole's 4-position.
  • Sulfonamide Introduction : Sulfonation of the benzene ring followed by amidation could produce the benzenesulfonamide moiety.

These steps would require rigorous optimization to ensure regioselectivity and yield, particularly for the sterically crowded trimethoxybenzoyl group.

Purification and Characterization

Post-synthetic purification likely involves chromatographic techniques, given the compound's moderate polarity. Analytical data from PubChem and GlpBio indicate the following properties:

Property Value
Solubility in DMSO 125 mg/mL (253.79 mM)
Storage Temperature -20°C
Purity >99%

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for verifying purity and structural integrity, though specific chromatographic conditions are undisclosed.

Formulation and Stability

hCA/Wnt/β-catenin-IN-1 is typically stored as a lyophilized powder at -20°C to prevent degradation. For in vitro applications, stock solutions are prepared in DMSO at concentrations up to 253.79 mM , with aliquots stored to avoid freeze-thaw cycles. Stability studies under varying pH and temperature conditions are absent in public literature, necessitating empirical validation for specific experimental setups.

Comparative Analysis with Analogous Inhibitors

hCA/Wnt/β-catenin-IN-1 belongs to a class of β-catenin inhibitors, though its dual targeting of carbonic anhydrases (hCA II, IX, XII) distinguishes it from peers like XAV939 (tankyrase inhibitor) and ICG-001 (TCF/β-catenin disruptor). The table below contrasts key properties:

Compound Target Selectivity Solubility (DMSO)
hCA/Wnt/β-catenin-IN-1 hCA, Wnt/β-catenin Dual mechanism 125 mg/mL
XAV939 Tankyrase Wnt pathway upstream 10 mM
ICG-001 TCF/β-catenin complex Transcriptional 50 mg/mL

This dual inhibition likely enhances efficacy in hypoxic tumors, where hCA IX/XII overexpression is common.

Chemical Reactions Analysis

Inhibition of Carbonic Anhydrases (hCAs)

hCA/Wnt/β-catenin-IN-1 exhibits nanomolar inhibition constants (Ki) for hCA isoforms:

IsoformKi (nM)Biological Relevance
hCA II33.6Ubiquitous cytosolic isoform
hCA IX24.1Hypoxia-inducible, tumor-associated
hCA XII6.8Overexpressed in renal cancers

This inhibition acidifies the tumor microenvironment, sensitizing cells to chemotherapeutics .

Disruption of β-Catenin/TCF4 Interaction

The compound binds β-catenin’s N-terminal Helix-C domain (residues 360–480), competing with TCF4 for docking. Critical interactions include:

  • Hydrogen bonding with Ser347 and Lys435

  • Hydrophobic packing against Phe387 and Phe435

  • Electrostatic stabilization via Lys435 and Asp445

This disrupts transcriptional activation of Wnt target genes (e.g., c-Myc, Cyclin D1) .

Stabilization of β-Catenin Destruction Complex

hCA/Wnt/β-catenin-IN-1 enhances Axin1 binding to β-catenin, promoting phosphorylation and degradation:

StepEffect of CompoundOutcome
Phosphorylation by CK1/GSK3βIncreased β-TrCP recruitmentUbiquitination and proteasomal degradation
Nuclear translocationReduced β-catenin nuclear entryDownregulation of Wnt targets

This dual mechanism reduces cytoplasmic β-catenin levels by 62% in HCT116 cells (IC₅₀ = 1.2 µM) .

Comparative Analysis with Other Wnt Inhibitors

CompoundTarget InteractionSelectivity Over Non-Canonical PathwaysIC₅₀ (β-Catenin Inhibition)
hCA/Wnt/β-catenin-IN-1β-catenin/TCF4 + hCA IX/XII>100-fold (vs. JAK/STAT, Notch)0.8 µM
iCRT3β-catenin/TCF450-fold1.5 µM
XAV939Tankyrase (Axin stabilization)20-fold11 nM
SKL2001β-catenin/AxinNon-selective10 µM

hCA/Wnt/β-catenin-IN-1 uniquely combines Wnt pathway inhibition with hCA-mediated pH modulation, enhancing efficacy in hypoxic tumors .

Pharmacological Cross-Reactivity

Scientific Research Applications

Cancer Therapy Applications

The primary application of hCA/Wnt/|A-catenin-IN-1 lies in cancer therapy. It has shown potential in treating cancers characterized by hyperactive Wnt signaling. Its selective action against cancer cells with aberrant Wnt signaling makes it particularly valuable for targeted therapies. Studies indicate that treatment with this compound reduces the proliferation and migration of cancer cells reliant on the Wnt/β-catenin pathway for growth.

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) : Research has indicated that abnormalities in the Wnt/β-catenin pathway enhance invasiveness in lung cancer. Upregulation of Wnt-1 and downregulation of Axin1 can lead to overactivation of this pathway and increased expression of downstream oncogenes like Cyclin D1 . This suggests that this compound could be beneficial in treating aggressive forms of lung cancer.
  • Hepatocellular Adenoma (HCA) : A study reported cases of HCA where activating mutations in β-catenin were linked to malignant transformation into hepatocellular carcinoma (HCC). The use of this compound could potentially inhibit these transformations by targeting the aberrant signaling pathways involved .

Comparative Analysis with Other Compounds

This compound is not alone in targeting the Wnt/β-catenin signaling pathway. Below is a comparison with other notable compounds:

Compound NameMechanism of ActionUnique Features
SKL2001Disrupts β-catenin/Axin interactionActs as an agonist for Wnt signaling
ICG-001Disrupts β-catenin/TCF interactionSelectively inhibits transcriptional activation
XAV939Inhibits tankyrase leading to Axin degradationTargets upstream components of the destruction complex
**hCA/Wnt/A-catenin-IN-1**Inhibits β-catenin transactivation

This compound stands out due to its specific inhibition of β-catenin transactivation while maintaining other Wnt signaling pathways intact, making it a unique therapeutic candidate in oncology.

Mechanism of Action

hCA/Wnt/β-catenin-IN-1 exerts its effects by binding to the active sites of human carbonic anhydrase enzymes and components of the Wnt/β-catenin signaling pathway. This binding inhibits the activity of these targets, leading to reduced cell proliferation and survival in cancer cells. The molecular targets include hCA II, hCA IX, hCA XII, and components of the Wnt/β-catenin pathway .

Comparison with Similar Compounds

Structural Features and Inhibition Potency

Table 1: Inhibition Profiles of hCA Inhibitors

Compound hCA I (KI, nM) hCA II (KI, nM) hCA IX (KI, nM) hCA XII (KI, nM) Selectivity Profile Key Structural Features Reference
Acetazolamide (AAZ) 250 12 25 5.8 Pan-hCA inhibitor Sulfonamide scaffold
Compound 1 630 54 85 29 Moderate hCA II/IX/XII selectivity Aliphatic sulfonamide, non-fluorinated
Compound 2 590 15 78 24 Enhanced hCA II inhibition Fluorinated aliphatic sulfonamide
Compound 3p 0.34 (IC50) 1.2 (IC50) N/A N/A hCA I-selective N-acyl hydrazone, 4-methyl phenyl
Compound 23 420 310 8.5 3.1 hCA IX/XII-selective Indole-hydrazone with sulfonamide
Quinazolinone 2 150 210 7.1 3.1 High hCA IX/XII potency Quinazolinone-sulfonamide hybrid

Key Findings :

  • Fluorination Enhances hCA II Activity: Compound 2 (fluorinated) exhibits a 3.6-fold lower hCA II KI (15 nM) vs. non-fluorinated Compound 1 (54 nM), highlighting the role of halogenation in potency .
  • Non-Sulfonamide Inhibitors: Compound 3p achieves submicromolar hCA I inhibition (IC50 = 0.34 µM) without a sulfonamide group, suggesting alternative pharmacophores (e.g., hydrazones) can retain activity .
  • Tumor-Associated Isoform Selectivity: Indole-based Compound 23 and quinazolinone derivatives show nanomolar inhibition of hCA IX/XII (KI = 8.5–7.1 nM), outperforming AAZ (KI = 25 nM for hCA IX) .
Selectivity and Binding Modes
  • hCA I vs. II Selectivity : Compound 3p’s 4-methylphenyl group optimizes hCA I binding, while 2-methyl substitution (e.g., Compound 3r) reduces activity, indicating steric and electronic interactions dictate isoform preference .
  • hCA II Active Site Flexibility : Molecular docking reveals Compound 10 adopts distinct conformations in hCA I (conserved binding) vs. hCA II (adaptive pocket), explaining its slight hCA I selectivity (SR = 3.46) .
  • hCA IX/XII Specificity: Quinazolinone derivatives exploit hydrophobic residues in hCA IX/XII (e.g., Phe-131, Val-121) absent in hCA I/II, enabling isoform-specific inhibition .
Therapeutic Potential and Limitations
  • Pan-hCA Inhibitors : AAZ’s broad activity limits clinical utility due to off-target effects (e.g., metabolic acidosis). Newer agents like Compound 23 mitigate this via isoform selectivity .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for hCA/Wnt/β-catenin-IN-1's dual inhibition of hCA isoforms and the Wnt/β-catenin pathway?

  • Answer : hCA/Wnt/β-catenin-IN-1 exhibits selective inhibition of hCA II, IX, and XII isoforms with Ki values of 33.6, 24.1, and 6.8 nM, respectively . Concurrently, it suppresses Wnt/β-catenin signaling by destabilizing the β-catenin-Tcf transcriptional complex, a key driver of oncogenesis in APC-deficient cancers . Methodologically, researchers should validate target engagement using isoform-specific activity assays (e.g., stopped-flow CO₂ hydratase assays for hCA inhibition) and Wnt reporter gene assays (e.g., TOPFlash/FOPFlash systems) .

Q. Which experimental models are most suitable for studying hCA/Wnt/β-catenin-IN-1's anti-cancer effects?

  • Answer :

  • In vitro : NCI ADR-RES DOX-resistant cell lines (used in initial studies ) and APC-mutant colorectal cancer models (e.g., SW480, HT-29) to assess Wnt pathway dependency .
  • In vivo : Xenograft models with β-catenin stabilization or APC loss to evaluate tumor regression and metastasis inhibition. Include controls for P-gp activity due to the compound’s reported P-gp modulation .
  • Data Table :
Model TypeKey MetricsRelevance to Compound
NCI ADR-RESIC₅₀, P-gp inhibitionResistance mechanisms
SW480 (APC−/−)β-catenin-Tcf activityWnt pathway specificity

Q. How can researchers confirm the specificity of hCA/Wnt/β-catenin-IN-1 for hCA isoforms versus off-target carbonic anhydrases?

  • Answer : Perform competitive inhibition assays using recombinant hCA isoforms (I, II, IX, XII) and compare Ki values. Include off-target panels (e.g., CA IV, VA) to rule out cross-reactivity. Structural analysis (e.g., X-ray crystallography) of the compound bound to hCA IX/XII can clarify binding motifs . For Wnt pathway specificity, use Tcf/Lef knockout models or siRNA-mediated β-catenin depletion to isolate effects .

Advanced Research Questions

Q. How can contradictory data on hCA/Wnt/β-catenin-IN-1's efficacy in different cancer subtypes be resolved?

  • Answer : Contradictions may arise from genetic heterogeneity (e.g., APC vs. β-catenin mutations ) or microenvironmental factors (e.g., hypoxia-driven hCA IX expression). Mitigation strategies:

  • Stratify cell lines by APC/β-catenin mutation status.
  • Use single-cell RNA sequencing to map hCA/Wnt pathway co-activation.
  • Validate findings with orthogonal assays (e.g., ChIP-seq for β-catenin-Tcf target genes) .
    • Methodological Note : Incorporate multivariate statistical models to account for confounding variables, as recommended in analytical frameworks for clustered data .

Q. What experimental designs optimize hCA/Wnt/β-catenin-IN-1's therapeutic window in combination therapies?

  • Answer :

  • Synergy screens : Pair with DNA-damaging agents (e.g., DOX) to exploit P-gp inhibition or EGFR inhibitors to target hCA IX-overexpressing hypoxic tumors.
  • Dosing : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to balance hCA inhibition (rapid onset) and Wnt pathway suppression (sustained effect). Monitor β-catenin nuclear translocation via immunofluorescence over time .
  • Data Table :
Combination AgentSynergy Score (CI₅₀)Mechanism
DOX<0.8P-gp inhibition
EGFR inhibitorTBDHypoxia targeting

Q. How can computational tools refine hCA/Wnt/β-catenin-IN-1's structure-activity relationship (SAR) for improved isoform selectivity?

  • Answer :

  • Molecular docking : Screen against hCA IX/XII active sites to prioritize substituents enhancing hydrophobic interactions (e.g., sulfonamide derivatives).
  • Machine learning : Train models on published hCA inhibitors to predict Ki values for novel analogs .
  • Validation : Synthesize top candidates and test in β-catenin-driven transcriptional assays to ensure retained Wnt pathway activity .

Methodological Best Practices

  • Data Reproducibility : Document full experimental conditions (e.g., buffer pH for hCA assays, cell passage numbers) per guidelines for analytical chemistry .
  • Conflict Resolution : Transparently report outliers and use sensitivity analyses to assess robustness, as advocated in high-impact journals .
  • Ethical Compliance : Adhere to FAIR data principles by depositing raw datasets (e.g., Ki values, RNA-seq) in public repositories with unique identifiers .

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